Ethyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features both oxazole and thiazole rings. These heterocyclic structures are known for their significant biological activities and are often found in various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step reactions starting from readily available precursors. The process may include:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors like 3,5-dimethyl-1,2-oxazole.
Formation of the Thiazole Ring: This involves the cyclization of thioamide with α-haloketones.
Coupling Reactions: The oxazole and thiazole rings are then coupled through acylation reactions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the oxazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiazolidines.
Scientific Research Applications
Ethyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating specific biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate: shares similarities with other oxazole and thiazole derivatives.
Thiazole Derivatives: Compounds like thiazole-4-carboxylate and thiazole-5-carboxylate.
Oxazole Derivatives: Compounds like oxazole-4-carboxylate and oxazole-5-carboxylate.
Uniqueness
The uniqueness of This compound lies in its specific combination of oxazole and thiazole rings, which may confer unique biological activities and chemical properties not found in other similar compounds.
Properties
Molecular Formula |
C14H17N3O4S |
---|---|
Molecular Weight |
323.37 g/mol |
IUPAC Name |
ethyl 2-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C14H17N3O4S/c1-5-20-13(19)12-8(3)15-14(22-12)16-11(18)6-10-7(2)17-21-9(10)4/h5-6H2,1-4H3,(H,15,16,18) |
InChI Key |
OFCZBGNZZNHULV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CC2=C(ON=C2C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.